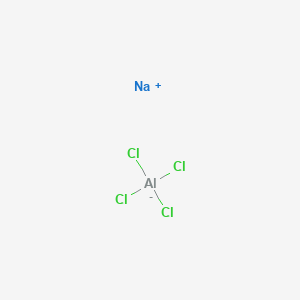

AlCl4Na

Description

Properties

CAS No. |

7784-16-9 |

|---|---|

Molecular Formula |

AlCl4Na |

Molecular Weight |

191.8 g/mol |

IUPAC Name |

aluminum;sodium;tetrachloride |

InChI |

InChI=1S/Al.4ClH.Na/h;4*1H;/q+3;;;;;+1/p-4 |

InChI Key |

CMLRNXGMTZKKSR-UHFFFAOYSA-J |

Canonical SMILES |

[Na+].[Al-](Cl)(Cl)(Cl)Cl |

Pictograms |

Corrosive |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Anhydrous Sodium Tetrachloroaluminate (NaAlCl₄)

Abstract

Sodium tetrachloroaluminate (NaAlCl₄) is a pivotal inorganic compound, serving as a critical electrolyte in high-temperature sodium-metal halide batteries and as a versatile Lewis acid catalyst in organic synthesis.[1][2][3][4] Its performance in these applications is contingent upon its anhydrous state, as the compound reacts vigorously with water, leading to decomposition and loss of function.[5][6] This guide provides a comprehensive exploration of the synthesis of anhydrous NaAlCl₄, grounded in fundamental chemical principles and field-proven methodologies. We will elucidate the causality behind experimental choices, present a detailed, self-validating protocol for the predominant molten-phase synthesis, and cover essential characterization, safety, and handling procedures for researchers and chemical development professionals.

Foundational Principles of NaAlCl₄ Synthesis

The synthesis of sodium tetrachloroaluminate is, at its core, a Lewis acid-base reaction between sodium chloride (NaCl), the Lewis base, and aluminum chloride (AlCl₃), a potent Lewis acid.

Reaction: NaCl (s) + AlCl₃ (s) → NaAlCl₄ (s/l)

The successful execution of this synthesis hinges on a deep understanding of the reactants' properties and the reaction's thermodynamics.

-

Criticality of Anhydrous Conditions: The paramount challenge in this synthesis is the exclusion of moisture. Aluminum chloride is extremely hygroscopic and hydrolyzes exothermically in the presence of water to form aluminum hydroxides and hydrochloric acid (HCl).[7] Any moisture present in the reactants or the reaction atmosphere will not only consume the AlCl₃ but also introduce impurities into the final product. Therefore, all manipulations must be performed under a dry, inert atmosphere.[5][8]

-

Volatility of Aluminum Chloride: Anhydrous AlCl₃ sublimes at approximately 180°C under atmospheric pressure.[5][7] This physical property presents a significant experimental challenge, as the optimal reaction temperatures often approach or exceed this point. If not properly managed, substantial loss of the stoichiometric balance can occur, leading to an impure product containing unreacted NaCl.

-

Reaction Progression: The reaction between NaCl and AlCl₃ can initiate in the solid state at temperatures as low as 80°C.[5][7] As the temperature increases, the formation of NaAlCl₄ creates a eutectic mixture with the reactants, facilitating the transition to a molten phase. The melting point of pure NaAlCl₄ is approximately 157°C.[1][5] Achieving a complete, homogeneous reaction requires heating the mixture sufficiently above this melting point to form a clear, molten salt.[7][8]

Methodologies for Anhydrous NaAlCl₄ Synthesis

While several methods exist, the direct reaction of the solid halides is the most established and reliable for producing high-purity material.

Molten-Phase Synthesis (Preferred Method)

This is the most common and straightforward method, involving the direct heating of an intimate mixture of anhydrous NaCl and AlCl₃ until a homogeneous melt is formed. The process leverages the formation of the molten product to ensure complete contact and reaction between the solid precursors. Temperatures are typically raised to 160-240°C to ensure the reaction goes to completion.[5][8] The clarity of the resulting melt serves as a primary indicator of reaction completion.

Solid-State Synthesis

This method involves reacting the powdered NaCl and AlCl₃ at temperatures below the melting point of the product (typically <145°C).[7] To achieve a reasonable reaction rate and complete conversion, this technique requires the reactants to be an "intimate mixture," often achieved through high-energy ball milling. While it can avoid issues with AlCl₃ sublimation at higher temperatures, ensuring complete homogeneity and reaction can be more challenging than in the molten phase.

Gaseous-Phase AlCl₃ Reaction

On an industrial scale, a continuous process has been developed where gaseous AlCl₃ is passed through a heated bed of solid NaCl.[9] The AlCl₃ gas is typically generated in situ by reacting molten aluminum with chlorine gas at high temperatures (700-1200°C).[9] The exothermic nature of the AlCl₃ formation is utilized to provide the heat required for the subsequent reaction with NaCl.[9]

Inadvisability of Aqueous Routes

It is a common misconception that NaAlCl₄ can be prepared by mixing aqueous solutions of NaCl and AlCl₃ followed by evaporation. This approach will invariably fail to produce the anhydrous product. Aluminum chloride exists as a hydrated complex in water, and attempts to dehydrate it by heating result in the formation of aluminum oxides and oxychlorides. The final product from an aqueous route would be a mixture of hydrated salts, not the desired anhydrous tetrachloroaluminate.[6]

Detailed Protocol: Molten-Phase Synthesis

This protocol is designed as a self-validating system, with checkpoints and expected observations to ensure the synthesis of high-purity, anhydrous NaAlCl₄. All operations must be conducted with rigorous exclusion of air and moisture using either a glove box or Schlenk line techniques.

Materials and Reagents

| Reagent/Material | Grade | Rationale for Specification |

| Sodium Chloride (NaCl) | Anhydrous, ≥99.5% | Must be finely ground and dried under vacuum at >120°C for several hours to remove all adsorbed water. |

| Aluminum Chloride (AlCl₃) | Anhydrous, ≥99.9% | Freshly sublimed AlCl₃ is strongly recommended to remove non-volatile impurities (e.g., FeCl₃) and any hydrolysis products.[5][8] |

| Nitrogen or Argon Gas | High Purity (99.998%) | A dry, inert atmosphere is essential to prevent hydrolysis of AlCl₃ and the final product. |

Equipment

-

Three-neck round-bottom flask

-

Heating mantle with a thermocouple and temperature controller

-

Magnetic stirrer and stir bar

-

Allihn or Liebig condenser

-

Schlenk line or inert atmosphere glove box

-

Standard laboratory glassware (funnels, spatulas), all oven-dried at >120°C for at least 4 hours prior to use.

Workflow Diagram: Inert Atmosphere Synthesis

Caption: Workflow for the molten-phase synthesis of NaAlCl₄.

Step-by-Step Methodology

-

Preparation: Ensure all glassware is scrupulously dried. Assemble the three-neck flask with the stir bar, condenser (with inert gas outlet to a bubbler), and a stopper in a fume hood. Purge the entire system with inert gas for at least 30 minutes.

-

Reagent Transfer: In a glove box, weigh stoichiometric amounts of finely ground, dried NaCl and freshly sublimed AlCl₃. For example, for ~100 g of product, use 30.4 g NaCl (0.520 mol) and 69.4 g AlCl₃ (0.520 mol). Transfer the reactants to the reaction flask.

-

Reaction Initiation: Seal the flask and transfer it from the glove box to the heating mantle, ensuring a continuous positive pressure of inert gas is maintained. Begin stirring.

-

Heating Protocol: Gradually heat the mixture according to the profile below. This controlled ramp-up minimizes the loss of AlCl₃ to sublimation before it can react.

| Temperature Range | Duration | Observations & Rationale |

| 25°C → 140°C | ~45 min | Gradual heating to initiate solid-state reaction (>80°C) without aggressive AlCl₃ sublimation.[7] |

| 140°C → 165°C | ~30 min | Mixture will begin to melt and liquefy as the NaAlCl₄ product forms.[7] |

| 165°C → 200°C | ~30 min | Ensure a completely clear, colorless to pale yellow, homogeneous melt forms, indicating reaction completion.[5][8] Any sublimed AlCl₃ in the condenser should be gently heated with a heat gun to return it to the melt. |

| Hold at 200°C | 30-60 min | A hold period ensures the reaction proceeds to completion. |

-

Cooling and Isolation: Turn off the heating and allow the flask to cool slowly to room temperature under a continuous flow of inert gas. The molten product will solidify into a hard, white to pale-yellow crystalline mass.

-

Storage: Once cool, the product can be broken up and transferred to a sealed container inside a glove box. The product must be stored under anhydrous conditions at all times.

Characterization and Quality Control

Verifying the purity and identity of the synthesized NaAlCl₄ is crucial.

| Parameter | Method | Expected Result | Causality of Deviation |

| Appearance | Visual Inspection | White to pale-yellow crystalline solid | A strong yellow or brown color indicates the presence of iron impurities (e.g., from AlCl₃).[5] Grayish tints may suggest other metallic impurities. |

| Melting Point | Capillary Melting Point | Sharp, 155-159°C[1][5] | A broad or depressed melting point signifies the presence of impurities, likely unreacted NaCl or hydrolysis byproducts. |

| Structural Identity | X-Ray Diffraction (XRD) | Pattern matches the orthorhombic crystal structure for NaAlCl₄.[10] | The presence of sharp peaks corresponding to NaCl indicates an incomplete reaction. |

| Vibrational Identity | Raman / FTIR Spectroscopy | Characteristic peaks for the tetrahedral [AlCl₄]⁻ anion. | Absence or shifting of these peaks indicates incorrect product formation or significant structural defects. |

| Purity Confirmation | ²⁷Al MAS NMR | A single sharp resonance corresponding to tetrahedral aluminum.[11][12] | Additional peaks may suggest the presence of other aluminum species, such as hydrolysis products. |

Safety, Handling, and Storage

Sodium tetrachloroaluminate is a hazardous material that demands careful handling.

-

Primary Hazards: The compound is corrosive and causes severe skin burns and eye damage.[13][14][15] It reacts violently with water, releasing heat and potentially corrosive fumes (EUH014: Reacts violently with water).

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles along with a face shield when handling the material, especially outside of a glove box.[15]

-

Handling: All handling of the solid product must be performed in a chemical fume hood, and ideally within an inert atmosphere glove box to prevent moisture contact.[13][16] Avoid creating and inhaling dust.[16][17]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, clearly labeled as corrosive and water-reactive.[13][16] It must be kept separate from water and other protic solvents.

-

First Aid:

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[13][16]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[13][16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][16]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[16][17]

-

Conclusion

The synthesis of anhydrous sodium tetrachloroaluminate, while conceptually simple, requires meticulous attention to experimental detail, particularly the stringent exclusion of moisture and the management of reactant volatility. The molten-phase reaction of stoichiometric amounts of anhydrous sodium chloride and aluminum chloride remains the most reliable and accessible method for producing high-purity material in a laboratory setting. By understanding the underlying chemical principles and adhering to rigorous anhydrous techniques, researchers can confidently produce NaAlCl₄ suitable for demanding applications in energy storage and chemical catalysis.

References

- US9567232B1 - Method for preparing sodium chloro-aluminate - Google P

-

Sodium tetrachloroaluminate - Wikipedia. (n.d.). [Link]

-

STARBATCH- Sodium Tetra chloro Aluminate Recyclable BATtery CHemicals. (2025). [Link]

-

Sodium tetrachloroaluminate - Sciencemadness.org. (2021). [Link]

- CN103466673A - A kind of method containing TiCl4 material to produce sodium tetrachloroaluminate - Google P

- US20040223902A1 - Method and device for the continuous production of NaAlCl4 or NaFeCl4 - Google P

-

Netherlands wants sodium as sustainable alternative to lithium in batteries - VSK+E. (2025). [Link]

-

Exploring Cationic Substitutions in the Solid Electrolyte NaAlCl4 with Density Functional Theory | The Journal of Physical Chemistry C - ACS Publications. (n.d.). [Link]

-

Sodium tetrachloroaluminate | AlCl4Na | CID 16699350 - PubChem. (n.d.). [Link]

-

ISPT consortium uses innovative process technology to develop battery chemicals from Dutch raw materials. (2025). [Link]

-

Exploring Cationic Substitutions in the Solid Electrolyte NaAlCl4 with Density Functional Theory - PMC - NIH. (n.d.). [Link]

-

Electrical conductivity of NaAlCl 4 as a function of temperature - ResearchGate. (n.d.). [Link]

-

Sodium aluminum battery for renewables storage - PV Magazine. (2023). [Link]

-

DOE ESHB Chapter 4: Sodium-Based Battery Technologies - Sandia National Laboratories. (n.d.). [Link]

-

aluminium sodium tetrachloride - NIST WebBook. (n.d.). [Link]

-

Structure and Ionic Conductivity of Halide Solid Electrolytes Based on NaAlCl4 and Na2ZnCl4 - ResearchGate. (2025). [Link]

-

Materials Data on NaAlCl4 by Materials Project (Dataset) | OSTI.GOV. (2020). [Link]

-

Investigation of Al-Ni Alloys Deposition during Over-discharge Reaction of Na-NiCl2 Battery. (n.d.). [Link]

-

Enhanced Interfacial Conduction in Low‐Cost NaAlCl4 Composite Solid Electrolyte for Solid‐State Sodium Batteries | Request PDF - ResearchGate. (n.d.). [Link]

-

Cas 7784-16-9,SODIUM TETRACHLOROALUMINATE - LookChem. (n.d.). [Link]

Sources

- 1. Sodium tetrachloroaluminate - Wikipedia [en.wikipedia.org]

- 2. Buy Sodium tetrachloroaluminate (EVT-354077) | 7784-16-9 [evitachem.com]

- 3. SODIUM TETRACHLOROALUMINATE | 7784-16-9 [chemicalbook.com]

- 4. Sodium tetrachloroaluminate | Fisher Scientific [fishersci.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sciencemadness Discussion Board - Sodium tetrachloroaluminate - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. US9567232B1 - Method for preparing sodium chloro-aluminate - Google Patents [patents.google.com]

- 8. SODIUM TETRACHLOROALUMINATE synthesis - chemicalbook [chemicalbook.com]

- 9. US20040223902A1 - Method and device for the continuous production of NaAlCl4 or NaFeCl4 - Google Patents [patents.google.com]

- 10. Materials Data on NaAlCl4 by Materials Project (Dataset) | OSTI.GOV [osti.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. Sodium tetrachloroaluminate | this compound | CID 16699350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. Page loading... [wap.guidechem.com]

"NaAlCl4 crystal structure and properties"

An In-depth Technical Guide to Sodium Tetrachloroaluminate (NaAlCl₄): Crystal Structure, Properties, and Applications

Introduction

Sodium tetrachloroaluminate (NaAlCl₄) is an inorganic compound that has garnered significant attention in the fields of electrochemistry and materials science. Formed from the reaction of sodium chloride and aluminum trichloride, it serves as a critical component in high-temperature molten salt batteries and is an emerging candidate for next-generation all-solid-state sodium-ion batteries.[1] This technical guide provides a comprehensive overview of the fundamental crystal structure, physicochemical properties, synthesis protocols, and key applications of NaAlCl₄, tailored for researchers and scientists in materials development and energy storage.

Crystal Structure and Crystallography

The solid-state properties and ionic mobility within NaAlCl₄ are intrinsically linked to its crystal structure. At room temperature, NaAlCl₄ crystallizes in an orthorhombic system, which has been extensively characterized through X-ray diffraction studies.[2][3]

The structure is defined by the presence of discrete sodium cations (Na⁺) and tetrachloroaluminate anions ([AlCl₄]⁻). The aluminum atom is covalently bonded to four chlorine atoms in a nearly regular tetrahedral geometry.[3][4] These [AlCl₄]⁻ tetrahedra form the structural backbone, with the sodium ions situated in the interstitial spaces.

Key crystallographic details are summarized below:

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [2][4] |

| Space Group | P2₁2₁2₁ (No. 19) | [4][5][6] |

| Lattice Parameters | a = 10.36 Å, b = 9.92 Å, c = 6.21 Å | [3] |

| Calculated Density | 2.00 g/cm³ | [3] |

The coordination environment is a critical aspect of the structure. Each Al³⁺ ion is tetrahedrally coordinated to four Cl⁻ ions, with Al-Cl bond distances ranging from 2.14 to 2.16 Å.[4] This distance is shorter than the sum of their covalent radii, indicating a significant covalent character to the bond.[3] The Na⁺ ion is bonded to seven chlorine atoms in a more complex 7-coordinate geometry, with Na-Cl bond distances spanning a wider range of 2.78 to 3.35 Å.[4]

Physicochemical Properties

The utility of NaAlCl₄, particularly in electrochemical applications, is dictated by its unique set of physical and chemical properties. It is a white crystalline powder with a molecular weight of approximately 191.78 g/mol .[7]

One of the most notable characteristics of NaAlCl₄ is its relatively low melting point and its behavior upon melting. The NaCl-AlCl₃ phase diagram shows that NaAlCl₄ is a stable intermediate compound that melts incongruently at approximately 153 °C (426 K).[8][9] This means that upon heating, it decomposes into solid NaCl and a liquid phase rich in AlCl₃.[8]

As an electrolyte, its electrical properties are paramount. NaAlCl₄ is a poor electronic conductor but a moderate ionic conductor.[6][10] Its low electronic conductivity (1.2 × 10⁻¹⁰ S cm⁻¹ at RT) is highly desirable for an electrolyte, as it minimizes self-discharge in a battery.[6][10] The ionic conductivity at room temperature is relatively low for solid-state applications, but it becomes an effective Na⁺ conductor in its molten state, which is exploited in high-temperature batteries.[10] Recent research has shown that mechanochemical synthesis (ball-milling) can enhance the room-temperature Na⁺ conductivity to 3.9 × 10⁻⁶ S cm⁻¹ at 30 °C, a tenfold improvement over annealed samples.[11]

| Property | Value | Reference |

| Molecular Weight | 191.78 g/mol | [7] |

| Melting Point | ~153 °C (426 K, incongruent) | [6][9][10] |

| Density (at 25 °C) | 2.01 g/mL | [12] |

| Ionic Conductivity (30 °C) | 3.9 × 10⁻⁶ S cm⁻¹ (mechanochemically prepared) | [6][11] |

| Electronic Conductivity (RT) | 1.2 × 10⁻¹⁰ S cm⁻¹ | [6][10] |

| Electrochemical Stability | Stable up to ~4.0 V vs Na/Na⁺ | [10][11] |

Synthesis and Characterization

High-Purity Synthesis Protocol

High-purity NaAlCl₄ is essential for electrochemical applications to prevent deleterious side reactions. The industrial synthesis involves a multi-step thermal process designed to react the precursors and remove impurities.[13] The process is based on the direct reaction of sodium chloride and aluminum chloride.[1]

Rationale: The following protocol, adapted from established industrial methods, utilizes a staged heating process.[13] An initial low-temperature solid-state reaction allows for the controlled formation of NaAlCl₄. Subsequent melting and holding at elevated temperatures ensure the reaction goes to completion and allows for the removal of impurities, such as those formed from moisture (HCl). The addition of aluminum metal serves as a scavenger for these impurities.

Step-by-Step Methodology:

-

Reactor Charging: An intimate mixture of sodium chloride (NaCl), aluminum chloride (AlCl₃), and a small amount of aluminum (Al) metal powder is charged into a sealed reactor. The initial temperature is maintained below 80 °C.

-

Solid-State Reaction: The reactor temperature is raised to an intermediate level, below 145 °C. The reactants undergo a solid-state reaction to form solid NaAlCl₄.

-

Melting: The temperature is increased to above 150 °C to melt the newly formed NaAlCl₄. This creates a molten phase that improves reaction kinetics.

-

Purification: The reactor is held at a raised temperature, typically greater than 165 °C, for at least two hours. During this phase, the Al metal reacts with any residual HCl, completing the purification process.

-

Filtration: While still hot (> 165 °C), the molten NaAlCl₄ is filtered to remove any unreacted solids or impurities.

-

Solidification: The filtered, colorless molten salt is cooled to yield high-purity, solid NaAlCl₄.

Mechanochemical Synthesis

For solid-state battery applications, an alternative synthesis route is mechanochemical milling.[2][11] High-energy ball milling of stoichiometric amounts of NaCl and AlCl₃ at room temperature can produce crystalline NaAlCl₄. This method is advantageous as it can introduce defects and produce smaller grain sizes, which has been shown to enhance room-temperature ionic conductivity.[11]

Characterization

-

X-ray Diffraction (XRD): This is the primary technique used to confirm the crystal structure and phase purity of the synthesized NaAlCl₄.

-

Electrochemical Impedance Spectroscopy (EIS): EIS is used to measure the ionic conductivity of the material across a range of temperatures.

-

Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and confirm the incongruent melting behavior.

Key Applications in Energy Storage

The primary application of NaAlCl₄ is as an electrolyte in sodium-metal halide batteries, most notably the sodium-nickel chloride (Na-NiCl₂) battery, often referred to as the ZEBRA battery.[10][13] In these systems, which operate at high temperatures (270-350 °C), molten NaAlCl₄ serves as a secondary electrolyte (catholyte) that facilitates Na⁺ ion transport between the molten sodium anode and the solid NiCl₂ cathode.

More recently, NaAlCl₄ has been investigated as a cost-effective halide solid electrolyte for all-solid-state sodium-ion batteries (ASNBs).[11] Its high voltage stability (~4.0 V) makes it compatible with high-voltage cathodes.[11] While its room-temperature ionic conductivity remains a challenge, research into enhancing conductivity through doping, substitution, and nanostructuring is highly active.[10][14][15] For example, substituting some aluminum with zinc has been explored as a strategy to introduce sodium vacancies and improve Na⁺ mobility.[14][15] It is also a key component in novel Na-Al batteries where it functions as a reversible catholyte.[16][17]

Conclusion

Sodium tetrachloroaluminate is a compound of significant technological importance, bridging the gap between high-temperature molten salt batteries and next-generation solid-state energy storage. Its orthorhombic crystal structure, defined by [AlCl₄]⁻ tetrahedra, gives rise to a unique set of properties, including a low incongruent melting point and favorable ionic conductivity in the molten state. While its room-temperature conductivity presents a hurdle for solid-state applications, synthesis techniques like mechanochemical milling and compositional modifications offer promising pathways to enhance its performance. As the demand for safe, cost-effective, and sustainable energy storage grows, NaAlCl₄ will undoubtedly remain a focal point of research and development.

References

-

Berg, R. W., Hjuler, H. A., & Bjerrum, N. J. (1984). Phase diagram of the sodium chloride-aluminum chloride system near equimolar composition, with determination of the cryoscopic constant, the enthalpy of melting, and oxide contaminations. Inorganic Chemistry, 23(5), 557–565. [Link]

-

Gschwind, F., et al. (2014). Exploring Cationic Substitutions in the Solid Electrolyte NaAlCl4 with Density Functional Theory. The Journal of Physical Chemistry C. [Link]

-

Park, J., et al. (2022). NaAlCl4: New Halide Solid Electrolyte for 3 V Stable Cost-Effective All-Solid-State Na-Ion Batteries. ACS Energy Letters, 7(9), 3293–3301. [Link]

-

Materials Project. (n.d.). NaAlCl₄ (mp-22927). Materials Explorer. [Link]

-

Hofmann, T. (2014). NaAlCl4. The Fascination of Crystals and Symmetry. [Link]

-

Berg, R. W., Hjuler, H. A., & Bjerrum, N. (1984). Phase Diagram of the NaCl-AlCl3 System Near Equimolar Composition, with Determination of the Cryoscopic Constant, the Enthalpy of Melting and Oxid Contaimination. DTU Research Database. [Link]

-

Wang, Z., et al. (2023). Structure and Ionic Conductivity of Halide Solid Electrolytes Based on NaAlCl4 and Na2ZnCl4. Advanced Energy Materials. [Link]

-

Gschwind, F., et al. (2014). Exploring Cationic Substitutions in the Solid Electrolyte NaAlCl4 with Density Functional Theory. The Journal of Physical Chemistry C. [Link]

- US Patent 9,567,232 B1. (2017). Method for preparing sodium chloro-aluminate.

-

Wang, Z., et al. (2023). Structure and Ionic Conductivity of Halide Solid Electrolytes Based on NaAlCl4 and Na2ZnCl4. Advanced Energy Materials. [Link]

-

Wikipedia. (n.d.). Sodium tetrachloroaluminate. [Link]

-

Wang, Z., et al. (2023). Structure and Ionic Conductivity of Halide Solid Electrolytes based on NaAlCl4 and Na2ZnCl4. ChemRxiv. [Link]

-

Baenziger, N. C. (1951). The crystal structure of NaAlCl4. Acta Crystallographica, 4(3), 216-219. [Link]

-

ResearchGate. (n.d.). Partial phase diagram of the system NaCl-AlCl3. [Link]

-

Zhan, X., et al. (2020). A High-Performance Na-Al Battery Based on Reversible NaAlCl4 Catholyte. Pacific Northwest National Laboratory. [Link]

-

Sandia National Laboratories. (n.d.). DOE ESHB Chapter 4: Sodium-Based Battery Technologies. [Link]

-

Zhang, Y., et al. (2018). Separating NaCl and AlCl3·6H2O Crystals from Acidic Solution Assisted by the Non-Equilibrium Phase Diagram. Minerals, 8(12), 558. [Link]

-

Bellini, E. (2023). Sodium aluminum battery for renewables storage. pv magazine USA. [Link]

-

National Center for Biotechnology Information. (n.d.). Sodium tetrachloroaluminate. PubChem Compound Database. [Link]

-

ResearchGate. (n.d.). Reversible and dendrite-free Al deposition from NaAlCl4 electrolyte. [Link]

-

nanoGe. (2024). A Zn2+ substituted NaAlCl4 with enhanced sodium ionic conductivity for solid state batteries. SSI24 Conference. [Link]

-

ChemBK. (n.d.). NaAlCl4. [Link]

- US Patent Application US20040223902A1. (2004). Method and device for the continuous production of NaAlCl4 or NaFeCl4.

-

Ruoff, E., Kmiec, S., & Manthiram, A. (2023). Enhanced Interfacial Conduction in Low-Cost NaAlCl4 Composite Solid Electrolyte for Solid-State Sodium Batteries. Advanced Energy Materials. [Link]

-

da Silva, R. C., et al. (2021). Vibrational Spectroscopic Identification of the [AlCl2]+ Cation in Ether-Containing Liquid Electrolytes. Molecules, 26(22), 6889. [Link]

Sources

- 1. Sodium tetrachloroaluminate - Wikipedia [en.wikipedia.org]

- 2. Structure and Ionic Conductivity of Halide Solid Electrolytes Based on NaAlCl4 and Na2ZnCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. crystalsymmetry.wordpress.com [crystalsymmetry.wordpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Buy Sodium tetrachloroaluminate (EVT-354077) | 7784-16-9 [evitachem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Exploring Cationic Substitutions in the Solid Electrolyte NaAlCl4 with Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chembk.com [chembk.com]

- 13. US9567232B1 - Method for preparing sodium chloro-aluminate - Google Patents [patents.google.com]

- 14. Structure and Ionic Conductivity of Halide Solid Electrolytes Based on NaAlCl4 and Na2ZnCl4 | Semantic Scholar [semanticscholar.org]

- 15. nanoGe - SSI24 - A Zn2+ substituted NaAlCl4 with enhanced sodium ionic conductivity for solid state batteries [nanoge.org]

- 16. A High-Performance Na-Al Battery Based on Reversible NaAlCl4 Catholyte | Journal Article | PNNL [pnnl.gov]

- 17. pv-magazine-usa.com [pv-magazine-usa.com]

"sodium tetrachloroaluminate CAS number 7784-16-9"

An In-depth Technical Guide to Sodium Tetrachloroaluminate (CAS 7784-16-9)

Authored by a Senior Application Scientist

Abstract

Sodium tetrachloroaluminate (NaAlCl₄), a compound first identified in 1827, has evolved from a historical reagent in aluminum production to a critical component in modern energy storage and chemical synthesis.[1] This guide provides a comprehensive technical overview of its physicochemical properties, synthesis methodologies, and key applications, with a particular focus on its role as a molten salt electrolyte and a Lewis acid catalyst. The causality behind experimental choices, self-validating protocols, and authoritative references are interwoven to provide researchers, scientists, and drug development professionals with a practical and in-depth understanding of this versatile inorganic salt.

Core Physicochemical Properties

Sodium tetrachloroaluminate is a white to light-yellow or grayish crystalline solid, with the yellowish tint often attributed to trace iron chloride impurities.[2] It is an inorganic salt composed of a sodium cation (Na⁺) and a tetrachloroaluminate anion ([AlCl₄]⁻), where the aluminum atom is tetrahedrally coordinated with four chlorine atoms.[3][4] The compound is hygroscopic and reacts vigorously with water.[2][5]

Table 1: Key Physicochemical Data for Sodium Tetrachloroaluminate

| Property | Value |

| CAS Number | 7784-16-9[1][3] |

| Molecular Formula | NaAlCl₄[1][3] |

| Molecular Weight | 191.78 g/mol [1][3] |

| Appearance | White to light-yellow/grayish crystalline powder[2] |

| Melting Point | 157 °C (430 K)[1][2][6] |

| Boiling Point | Decomposes before boiling[2][6] |

| Density | 2.01 g/mL at 25 °C[7][8][9] |

| Crystal Structure | Orthorhombic[2] |

| Solubility | Reacts vigorously with water; soluble in some polar organic solvents.[2][6] |

Synthesis and Manufacturing

The primary and most direct method for synthesizing high-purity, anhydrous sodium tetrachloroaluminate is the reaction between equimolar amounts of sodium chloride (NaCl) and aluminum trichloride (AlCl₃).[1][4][10] The synthesis must be conducted under anhydrous conditions, typically in an inert atmosphere (e.g., nitrogen), as both AlCl₃ and the final product are highly sensitive to moisture.[11][12]

Logical Flow of Anhydrous Synthesis

The synthesis relies on the direct combination of a Lewis base (NaCl, providing the Cl⁻ ion) and a Lewis acid (AlCl₃) to form the stable tetrachloroaluminate complex anion. Heating the mixture above the melting point of the product ensures a complete, homogenous reaction and facilitates the removal of any volatile impurities.

Caption: Workflow for the synthesis of Sodium Tetrachloroaluminate.

Detailed Laboratory-Scale Synthesis Protocol

This protocol describes a self-validating system where the visual endpoint (a clear melt) indicates reaction completion.

-

Preparation: Thoroughly dry all glassware in an oven at >120 °C and cool under a stream of dry nitrogen. Ensure sodium chloride is of high purity and has been dried under vacuum at an elevated temperature. Use freshly sublimed aluminum trichloride for best results.[11]

-

Charging the Reactor: In a glovebox or under a positive pressure of nitrogen, charge a pear-shaped reaction vessel with stoichiometric amounts of anhydrous NaCl and AlCl₃.[11]

-

Sealing and Evacuation: Seal the vessel. For high-purity applications, evacuate the vessel to a high vacuum to remove any adsorbed atmospheric gases.[11]

-

Heating and Reaction: Immerse the vessel in an oil bath preheated to 200-240 °C.[9][11] During this phase, any AlCl₃ that sublimes onto cooler parts of the vessel should be driven back into the reaction mixture with gentle heating from a heat gun or a luminous flame.[9][11]

-

Completion and Solidification: Continue heating until the contents form a nearly clear, homogenous melt. This visual cue confirms the completion of the reaction.[11]

-

Product Recovery: Remove the vessel from the heat and allow it to cool. The molten NaAlCl₄ will solidify into a crystalline mass. The product should be handled and stored under inert, anhydrous conditions.[13]

Key Applications in Modern Technology

Sodium tetrachloroaluminate's utility stems from its high ionic conductivity in the molten state and its strong Lewis acidity.

Electrochemistry: Molten Salt Electrolytes

A principal application of NaAlCl₄ is as a secondary molten electrolyte in sodium-nickel chloride (ZEBRA) batteries.[1][14][15] These high-temperature batteries are promising for grid-scale energy storage due to the abundance and low cost of their constituent materials.[14][16]

Causality in ZEBRA Batteries: The NaAlCl₄ electrolyte operates at temperatures around 245-350 °C.[15][17] In its molten state, it dissociates into Na⁺ and [AlCl₄]⁻ ions, providing a medium with high ionic conductivity.[3] This facilitates the transport of sodium ions between the molten sodium anode and the solid nickel chloride cathode, which is embedded within the electrolyte.[14][17] The electrolyte's role is critical for the cell's charge and discharge reactions.

Caption: Ion and electron flow in a ZEBRA battery during operation.

Recent research has also explored NaAlCl₄-based electrolytes for novel sodium-aluminum batteries, which leverage different reaction mechanisms to potentially offer higher capacity and faster charging than previous designs.[18][19]

Organic Synthesis: Lewis Acid Catalysis

Sodium tetrachloroaluminate serves as an effective Lewis acid catalyst, particularly in Friedel-Crafts reactions.[3][4][6] It functions as an acylating, dehydrating, and dehydrogenating agent in various organic transformations.[3][9][20]

Mechanism of Action: In Friedel-Crafts acylation or alkylation, the [AlCl₄]⁻ anion can act as a precursor to the highly reactive Lewis acid, aluminum trichloride (AlCl₃). In the reaction medium, an equilibrium exists where the tetrachloroaluminate ion can release a chloride ion and generate AlCl₃, which then activates the acyl or alkyl halide, facilitating electrophilic aromatic substitution.[4] This catalytic behavior makes it a valuable reagent for forming new carbon-carbon bonds.[6]

Safety, Handling, and Storage

Sodium tetrachloroaluminate is classified as a corrosive substance that causes severe skin burns and eye damage.[1][8][21] Its high reactivity with water is a primary hazard.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

| Danger | H314: Causes severe skin burns and eye damage.[8][21] |

Self-Validating Safety Protocol

-

Handling: Always handle sodium tetrachloroaluminate inside a glovebox with an inert atmosphere or under a chemical fume hood with robust ventilation.[22] Avoid breathing dust.[13][22][23]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles with a face shield.[8][23][24]

-

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13][25]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and call a POISON CENTER or doctor immediately.[13][25]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[13][22][25]

-

Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13][22]

-

-

Storage: Store in a cool, dry, and well-ventilated place.[13] The container must be kept tightly closed in a dry environment, as the compound reacts violently with water (EUH014).[8] Store locked up and away from incompatible materials, especially water and strong bases.[24][25]

Analytical Characterization

Confirming the identity and purity of synthesized sodium tetrachloroaluminate is crucial. Several spectroscopic methods are employed for this purpose, each providing unique structural information.[26]

-

Raman Spectroscopy: This technique is highly sensitive to the vibrational modes of the tetrahedral [AlCl₄]⁻ anion, providing a distinct spectral fingerprint for confirmation.[26]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ²⁷Al and ²³Na NMR can provide detailed information about the local chemical environment and coordination of the aluminum and sodium nuclei, respectively.[26]

-

X-ray Diffraction (XRD): Powder XRD is the definitive method for confirming the crystalline phase and orthorhombic structure of the final product, allowing for comparison against known crystallographic data.[26]

Conclusion

Sodium tetrachloroaluminate is a compound of significant industrial and academic interest. Its well-defined physicochemical properties, coupled with its roles in advanced battery technologies and as a versatile catalyst, underscore its importance. A thorough understanding of its synthesis, handling requirements, and analytical validation, as detailed in this guide, is essential for its safe and effective application in research and development.

References

-

Wikipedia. (n.d.). Sodium tetrachloroaluminate. Retrieved from [Link]

-

Assignment Point. (n.d.). Sodium Tetrachloroaluminate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sodium tetrachloroaluminate. PubChem Compound Summary for CID 16699350. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Do tetrachloroaluminate salts hydrolyse?. Retrieved from [Link]

-

PV Magazine. (2023). Sodium aluminum battery for renewables storage. Retrieved from [Link]

-

Frontiers. (n.d.). Molten sodium batteries: advances in chemistries, electrolytes, and interfaces. Retrieved from [Link]

-

FUNCMATER. (n.d.). Sodium tetrachloroaluminate (NaAlCl4)-Powder. Retrieved from [Link]

-

Sciencemadness.org. (2021). Sodium tetrachloroaluminate. Retrieved from [Link]

-

ChemBK. (2024). NaAlCl4. Retrieved from [Link]

-

Wikipedia. (n.d.). Molten-salt battery. Retrieved from [Link]

-

Flash Battery. (2022). Molten-salt batteries: pros and cons of a 40-year-old “innovation”. Retrieved from [Link]

-

pv magazine USA. (2023). Sodium aluminum battery for renewables storage. Retrieved from [Link]

-

Grid Edge Energy. (2017). What is a Molten Salt Battery. Retrieved from [Link]

Sources

- 1. Sodium tetrachloroaluminate - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy Sodium tetrachloroaluminate (EVT-354077) | 7784-16-9 [evitachem.com]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. assignmentpoint.com [assignmentpoint.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Sodium tetrachloroaluminate 98 7784-16-9 [sigmaaldrich.com]

- 9. SODIUM TETRACHLOROALUMINATE | 7784-16-9 [chemicalbook.com]

- 10. buy Sodium tetrachloroaluminate Powder manufacturers - FUNCMATER [funcmater.com]

- 11. SODIUM TETRACHLOROALUMINATE synthesis - chemicalbook [chemicalbook.com]

- 12. Sciencemadness Discussion Board - Sodium tetrachloroaluminate - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. SODIUM TETRACHLOROALUMINATE - Safety Data Sheet [chemicalbook.com]

- 14. Frontiers | Molten sodium batteries: advances in chemistries, electrolytes, and interfaces [frontiersin.org]

- 15. Molten-salt battery - Wikipedia [en.wikipedia.org]

- 16. Salt batteries: pros and cons of a 40-year-old innovation [flashbattery.tech]

- 17. gridedge.au [gridedge.au]

- 18. pv-magazine.com [pv-magazine.com]

- 19. pv-magazine-usa.com [pv-magazine-usa.com]

- 20. Sodium tetrachloroaluminate | Fisher Scientific [fishersci.ca]

- 21. Sodium tetrachloroaluminate | AlCl4Na | CID 16699350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. fishersci.com [fishersci.com]

- 23. chembk.com [chembk.com]

- 24. echemi.com [echemi.com]

- 25. Page loading... [wap.guidechem.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Molten Salt Properties of Sodium Tetrachloroaluminate (NaAlCl₄)

Abstract

Sodium tetrachloroaluminate (NaAlCl₄) is an inorganic molten salt that has garnered significant attention for its unique physicochemical properties and versatile applications, particularly as an electrolyte in high-temperature battery systems.[1][2] This guide provides a comprehensive technical overview of NaAlCl₄, detailing its core properties, synthesis protocols, fundamental chemistry, and key applications. We delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity. This document is intended for researchers, chemists, and materials scientists engaged in molten salt chemistry, energy storage, and catalysis.

Introduction to Sodium Tetrachloroaluminate

Sodium tetrachloroaluminate is a white to light-yellow crystalline solid formed from the reaction of sodium chloride (NaCl) and aluminum trichloride (AlCl₃).[3][4] It belongs to the class of haloaluminate molten salts, which are characterized by their low melting points, high ionic conductivity, and tunable Lewis acidity. The relatively low melting point of NaAlCl₄, approximately 154-157°C, allows it to serve as a liquid electrolyte at intermediate temperatures, bridging the gap between aqueous systems and high-temperature molten salts.[5][6] This property is particularly crucial for its use in sodium-metal halide batteries, such as the ZEBRA (Zero Emission Battery Research Activities) battery, where it functions as a secondary electrolyte or catholyte, facilitating Na⁺ ion transport within the positive electrode.[5][7]

Core Physicochemical Properties

The utility of NaAlCl₄ is fundamentally governed by its physical and chemical properties. A summary of these key characteristics is presented below. Understanding these parameters is essential for designing and optimizing systems in which this molten salt is employed.

| Property | Value | Source(s) |

| Chemical Formula | NaAlCl₄ | [3][6] |

| Molecular Weight | 191.78 g/mol | [1][3] |

| Appearance | White to light-yellow crystalline powder | [3][6] |

| Melting Point | 157 - 185 °C (430 - 458 K) | [2][3][8] |

| Density (solid, 25°C) | 2.01 g/cm³ | [3] |

| Crystal Structure | Orthorhombic | [6] |

| Reactivity | Reacts violently and exothermically with water (hydrolyzes).[3][6] Highly moisture-sensitive.[8] |

Note: The reported melting point varies slightly across different sources, which can be attributed to purity levels and measurement techniques.

Synthesis and Purification

The most common and direct method for synthesizing high-purity NaAlCl₄ is the reaction between equimolar amounts of anhydrous sodium chloride and anhydrous aluminum trichloride.[1][6]

Rationale for Protocol Design (Expertise & Experience)

The prescribed protocol emphasizes anhydrous conditions and an inert atmosphere. This is not merely a procedural formality but a critical requirement rooted in the chemical nature of the reactants. Aluminum trichloride (AlCl₃) is extremely hygroscopic and will readily react with atmospheric moisture to form aluminum hydroxides and corrosive hydrogen chloride (HCl) gas.[3] This hydrolysis would not only introduce significant impurities but also alter the stoichiometry of the reaction, leading to an impure final product with inconsistent properties. The use of freshly sublimed AlCl₃ ensures the highest possible purity by removing non-volatile impurities.[4] Heating the mixture to form a homogenous melt guarantees the completion of the reaction.[6]

Detailed Synthesis Protocol

Objective: To synthesize high-purity sodium tetrachloroaluminate from its constituent salts.

Materials:

-

Anhydrous sodium chloride (NaCl), finely ground and dried at >120°C.

-

Anhydrous aluminum trichloride (AlCl₃), freshly sublimed.

-

Schlenk line or inert atmosphere glovebox.

-

Three-necked round-bottom flask, condenser, and magnetic stirrer.

-

Heating mantle.

Procedure:

-

System Preparation: Thoroughly dry all glassware in an oven at >150°C for several hours and assemble while hot under a positive flow of inert gas (e.g., Argon or Nitrogen). This step is critical to prevent premature hydrolysis of AlCl₃.[6]

-

Charging Reactants: Under an inert atmosphere (preferably in a glovebox), charge the reaction flask with stoichiometric amounts of anhydrous NaCl and freshly sublimed AlCl₃.[4]

-

Reaction: Seal the flask and begin heating the mixture using a heating mantle set to 200-240°C with continuous stirring.[4] AlCl₃ will sublime at temperatures around 180°C; any reactant subliming to cooler parts of the flask should be gently heated with a heat gun to return it to the reaction mixture.[4]

-

Completion and Isolation: The reaction is complete when a clear, pale-yellow homogenous melt is formed.[6]

-

Cooling and Storage: Allow the molten product to cool to room temperature under the inert atmosphere. The resulting solid is NaAlCl₄. It must be stored in a desiccator or glovebox to prevent moisture absorption.[9]

Synthesis Workflow Diagram

Caption: Workflow for the anhydrous synthesis of NaAlCl₄.

Lewis Acid-Base Chemistry in Chloroaluminate Melts

The chemistry of NaAlCl₄ melts is best understood through the lens of Lewis acid-base theory.[10] A Lewis acid is an electron-pair acceptor, while a Lewis base is an electron-pair donor.[11] In the NaAlCl₄ system, AlCl₃ is a potent Lewis acid, and the chloride ion (Cl⁻, from NaCl) is the Lewis base.

The composition of the melt dictates its overall Lewis acidity.

-

Neutral Melt (50 mol% AlCl₃ - 50 mol% NaCl): The predominant species is the tetrachloroaluminate anion, AlCl₄⁻. This is the composition of pure, stoichiometric NaAlCl₄.

-

Acidic Melt (>50 mol% AlCl₃): An excess of the Lewis acid AlCl₃ leads to the formation of the heptachlorodialuminate anion (Al₂Cl₇⁻) through the following equilibrium: AlCl₄⁻ + AlCl₃ ⇌ Al₂Cl₇⁻

-

Basic Melt (<50 mol% AlCl₃): An excess of the Lewis base NaCl results in a melt containing AlCl₄⁻ anions and free Cl⁻ ions.

This tunable acidity is a powerful feature, as it can be used to alter the electrochemical window, solubility of other species, and catalytic activity of the melt.[12] For instance, in recent developments for Na-Al batteries, researchers have leveraged the acidic melt reaction (NaAlCl₄ and NaAl₂Cl₇) to unlock higher capacity and voltage.[13][14]

Diagram of Ionic Equilibria

Caption: Lewis acid-base equilibria in the NaCl-AlCl₃ molten salt system.

Applications in Research and Industry

The unique properties of molten NaAlCl₄ make it a critical component in several advanced technologies.

-

Battery Electrolytes: The most prominent application is as a secondary electrolyte (catholyte) in sodium-metal halide batteries, such as Na-NiCl₂ (ZEBRA) and the more recent Na-Al batteries.[7][15][16] Its role is to provide a high-conductivity pathway for sodium ions between the solid β"-alumina electrolyte and the metal chloride cathode particles.[5] The molten state ensures excellent interfacial contact, which is difficult to achieve in solid-state systems.[5]

-

Catalysis: Due to its tunable Lewis acidity, NaAlCl₄ is used as a catalyst in organic synthesis, particularly for Friedel-Crafts reactions and other electrophilic substitutions.[11][17]

-

Electroplating: Chloroaluminate molten salts are effective media for the electrodeposition of aluminum and its alloys.[18] They offer a safer, non-aqueous alternative to pyrophoric organoaluminum plating baths.[18]

Experimental Protocol: Ionic Conductivity Measurement

Measuring ionic conductivity is a fundamental characterization step for any electrolyte. Electrochemical Impedance Spectroscopy (EIS) is the standard, self-validating technique for this purpose.

Rationale for Protocol Design

EIS is chosen because it allows for the separation of different contributions to the total impedance of the electrochemical cell (e.g., bulk electrolyte resistance, electrode polarization, charge transfer resistance). By analyzing the impedance spectrum, one can accurately determine the bulk resistance of the molten salt, which is inversely proportional to its conductivity. A two-electrode setup is sufficient for a pure electrolyte, but a four-electrode setup can provide higher accuracy by eliminating electrode interface effects. The use of inert, high-purity electrodes (like Platinum or Tungsten) is essential to prevent corrosion or side reactions with the aggressive molten salt.

Procedure:

-

Cell Assembly: Construct a conductivity cell using two parallel platinum wires or plates with a known geometry (cell constant). The cell is placed inside a larger, sealed container that can be purged with an inert gas.

-

Sample Preparation: In a glovebox, place a solid sample of high-purity NaAlCl₄ into the conductivity cell.

-

Heating and Melting: Seal the apparatus, transfer it to a furnace, and purge with inert gas. Heat the cell slowly to the desired temperature (e.g., 175°C) to melt the salt.

-

EIS Measurement: Connect the electrodes to a potentiostat with an EIS module. Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).

-

Data Analysis: Plot the resulting data on a Nyquist plot (Z'' vs. Z'). The high-frequency x-axis intercept represents the bulk resistance (R) of the molten salt.

-

Calculation: Calculate the ionic conductivity (σ) using the formula: σ = L / (R * A), where L is the distance between the electrodes, A is the electrode area, and R is the measured bulk resistance. The term L/A is the cell constant, which can be determined by calibration with a standard solution (e.g., aqueous KCl).

Safety and Handling

Sodium tetrachloroaluminate is a corrosive and moisture-sensitive material that demands careful handling.[3][19]

-

Hazards: It causes severe skin burns and eye damage.[20] It reacts violently with water, releasing toxic and corrosive hydrogen chloride (HCl) gas.[3]

-

Personal Protective Equipment (PPE): Always handle in a fume hood or glovebox. Wear chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[3][9]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, preferably under an inert atmosphere.[9] Never allow the product to come into contact with water during storage.[9]

-

First Aid: In case of skin contact, immediately remove contaminated clothing and rinse skin with copious amounts of water.[20] For eye contact, rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[9][20] If inhaled, move to fresh air. If swallowed, rinse mouth but do not induce vomiting; seek immediate medical attention.[20]

Conclusion

Sodium tetrachloroaluminate is a fundamentally important molten salt with a rich chemistry and a significant role in advancing energy storage technologies. Its low melting point, high ionic conductivity, and tunable Lewis acidity make it a versatile medium for electrochemical and catalytic applications. A thorough understanding of its properties, coupled with rigorous, anhydrous handling and synthesis techniques, is paramount for any researcher or scientist working with this compound. Future research will likely continue to explore modifications of the NaAlCl₄ system, such as through halide substitution, to further lower melting points and enhance performance in next-generation batteries and other electrochemical systems.[21][22]

References

- An In-depth Technical Guide to the Safe Handling of Sodium Aluminum Chloride. (2025). Benchchem.

- naalcl4 molten salt: Topics by Science.gov. Science.gov.

- Reversible and dendrite‐free Al deposition

- Molten sodium batteries: advances in chemistries, electrolytes, and interfaces. Frontiers.

- SODIUM TETRACHLOROALUMIN

- Buy Sodium tetrachloroalumin

- Sodium tetrachloroalumin

- SODIUM TETRACHLOROALUMINATE - Safety D

- An In-depth Technical Guide to the Physicochemical Properties of Sodium Tetrachloroalumin

- Electric vehicle b

- Method for preparing sodium chloro-aluminate. (2017).

- Sodium tetrachloroalumin

- LiAlCl4-NaAlCl4-NaAlBr4-KAlCl4: a Low-Melting Molten Salt Mixture for the Electrodeposition of Aluminum. (2013). The Electrochemical Society.

- Sodium aluminum battery for renewables storage. (2023). pv magazine USA.

- SODIUM TETRACHLOROALUMINATE (cas 7784-16-9) SDS/MSDS download. Guidechem.

- NaAlCl4. (2024). ChemBK.

- Method and device for the continuous production of NaAlCl4 or NaFeCl4. (2004).

- Molten Salt Electrolyte for Na-ZnCl2 All-Liquid B

- Sodium tetrachloroalumin

- Electrical conductivity of the systems NaAlCl4 and NaCl(s)/NaAlCl 4 in the range 100–200 °C. Journal of the Chemical Society, Faraday Transactions.

- Lewis-Acid/Base Effects on Gallium Volatility in Molten Chlorides. (2000).

- Electrical conductivity of NaAlCl 4 as a function of temperature.

- Structure and Ionic Conductivity of Halide Solid Electrolytes based on NaAlCl4 and Na2ZnCl4. (2025). ChemRxiv.

- Sodium aluminum battery for renewables storage. (2023). PV Magazine.

- Density of molten sodium tetrachloroaluminate. A reinvestigation.

- SODIUM TETRACHLOROALUMIN

- INTRODUCTION TO LEWIS ACID-BASE CHEMISTRY. University of Wisconsin–Madison.

- The Role of Additives In the Electroreduction of Sodium Ions in Ionic Liquids. Georgia Institute of Technology.

- 5.6 – Lewis Acids & Bases – General Chemistry for Gee-Gees. eCampusOntario Pressbooks.

- Lewis acids and bases. Wikipedia.

- Mixed-Halide Inorganic Molten Salts with Moderately Lower Melting Points for Aluminum Electrodeposition. (2025). American Chemical Society.

Sources

- 1. Buy Sodium tetrachloroaluminate (EVT-354077) | 7784-16-9 [evitachem.com]

- 2. Sodium tetrachloroaluminate - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. SODIUM TETRACHLOROALUMINATE synthesis - chemicalbook [chemicalbook.com]

- 5. Frontiers | Molten sodium batteries: advances in chemistries, electrolytes, and interfaces [frontiersin.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US9567232B1 - Method for preparing sodium chloro-aluminate - Google Patents [patents.google.com]

- 8. chembk.com [chembk.com]

- 9. SODIUM TETRACHLOROALUMINATE - Safety Data Sheet [chemicalbook.com]

- 10. 5.6 – Lewis Acids & Bases – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]

- 11. Lewis acids and bases - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pv-magazine-usa.com [pv-magazine-usa.com]

- 15. Electric vehicle battery - Wikipedia [en.wikipedia.org]

- 16. elib.dlr.de [elib.dlr.de]

- 17. SODIUM TETRACHLOROALUMINATE CAS#: 7784-16-9 [m.chemicalbook.com]

- 18. ecs.confex.com [ecs.confex.com]

- 19. Sodium tetrachloroaluminate | AlCl4Na | CID 16699350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Page loading... [wap.guidechem.com]

- 21. naalcl4 molten salt: Topics by Science.gov [science.gov]

- 22. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermochemical Properties of Sodium Tetrachloroaluminate (NaAlCl₄) Formation

Introduction

Sodium tetrachloroaluminate (NaAlCl₄) is a key inorganic compound with significant applications in various scientific and industrial fields. It serves as a crucial component in molten salt electrolytes for high-temperature batteries, such as sodium-nickel chloride batteries, and as a catalyst in Friedel-Crafts reactions in organic synthesis.[1][2][3] A thorough understanding of the thermochemical data governing its formation is paramount for optimizing these applications, ensuring process safety, and developing new materials.

This technical guide provides a comprehensive overview of the thermochemical data for the formation of NaAlCl₄, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the enthalpy, entropy, and Gibbs free energy of formation, supported by experimental data and theoretical calculations. Furthermore, this guide will present a detailed experimental protocol for the calorimetric determination of the enthalpy of formation, offering practical insights into the underlying scientific principles.

Core Thermochemical Data for NaAlCl₄ Formation

The formation of sodium tetrachloroaluminate from its constituent binary salts, sodium chloride (NaCl) and aluminum chloride (AlCl₃), is an exothermic process, indicating a spontaneous reaction under standard conditions.[4] The primary reaction is as follows:

NaCl(s) + AlCl₃(s) → NaAlCl₄(s)

The stability and thermodynamic properties of NaAlCl₄ are dictated by the fundamental thermochemical parameters detailed below.

Enthalpy of Formation (ΔH°f)

The standard enthalpy of formation (ΔH°f) represents the heat change when one mole of a compound is formed from its constituent elements in their standard states. For NaAlCl₄, the NIST-JANAF Thermochemical Tables provide a standard enthalpy of formation of -1142.232 kJ/mol for the solid phase at 298.15 K.[5] This highly negative value underscores the significant stability of the compound.

The formation energy can also be considered from the perspective of the reaction between the binary chlorides. Density functional theory (DFT) calculations have estimated the formation energy from binary chlorides to be approximately -25 meV/atom, further confirming the stability of the NaAlCl₄ structure.[6][7]

Standard Molar Entropy (S°)

The standard molar entropy (S°) is a measure of the disorder or randomness of a system. For solid NaAlCl₄ at 298.15 K, the standard entropy is 232.2179 J/mol·K .[5]

Gibbs Free Energy of Formation (ΔG°f)

The standard Gibbs free energy of formation (ΔG°f) is the ultimate indicator of a reaction's spontaneity at constant temperature and pressure. A negative value signifies a spontaneous process. The Gibbs free energy of formation can be calculated using the following equation:

ΔG°f = ΔH°f - TΔS°f

Where:

-

ΔH°f is the standard enthalpy of formation.

-

T is the absolute temperature in Kelvin (298.15 K).

-

ΔS°f is the standard entropy of formation.

To calculate ΔG°f for NaAlCl₄, we first need the standard entropies of the constituent elements in their standard states: Na(s), Al(s), and Cl₂(g).

Using the standard molar entropies for Na(s) (51.21 J/mol·K), Al(s) (28.33 J/mol·K), and Cl₂(g) (223.07 J/mol·K), the entropy of formation (ΔS°f) can be calculated as:

ΔS°f = S°(NaAlCl₄) - [S°(Na) + S°(Al) + 2 * S°(Cl₂)] ΔS°f = 232.2179 - [51.21 + 28.33 + 2 * 223.07] ΔS°f = 232.2179 - 525.68 ΔS°f = -293.4621 J/mol·K = -0.29346 kJ/mol·K

Now, we can calculate the standard Gibbs free energy of formation:

ΔG°f = -1142.232 kJ/mol - (298.15 K * -0.29346 kJ/mol·K) ΔG°f = -1142.232 kJ/mol + 87.49 kJ/mol ΔG°f ≈ -1054.74 kJ/mol

This highly negative value confirms the spontaneous formation of NaAlCl₄ from its elements under standard conditions.

Heat Capacity (Cp°)

The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. The NIST WebBook provides the Shomate Equation parameters for the solid phase heat capacity of NaAlCl₄, which can be used to calculate the heat capacity at different temperatures.[5] The equation is as follows:

Cp° = A + Bt + Ct² + D*t³ + E/t²

Where t = temperature (K) / 1000, and A, B, C, D, and E are constants.[5]

| Parameter | Value |

| A | 86.29207 |

| B | 243.2272 |

| C | -166.2332 |

| D | 35.01397 |

| E | 0.876477 |

| (Table 1: Shomate Equation Parameters for NaAlCl₄(s))[5] |

Phase Diagram and Melting Behavior

The NaCl-AlCl₃ system phase diagram is crucial for understanding the formation and stability range of NaAlCl₄.[8][9][10] The system contains one intermediate compound, NaAlCl₄, which melts incongruently at approximately 153 °C (426 K).[11][12] This means that upon heating, it decomposes into solid NaCl and a liquid mixture of NaCl and AlCl₃.[13] The phase diagram also reveals a region of liquid immiscibility at higher concentrations of aluminum chloride.[11]

| Property | Value | Source(s) |

| Melting Point | ~153 °C (426 K) (incongruent) | [11][12] |

| Alternate Reported Melting Point | 185 °C | [3][14] |

| Density | 2.01 g/mL at 25 °C | [14] |

| (Table 2: Physical Properties of NaAlCl₄) |

Experimental Determination of Enthalpy of Formation: Solution Calorimetry

Calorimetry is the primary experimental technique for directly measuring the enthalpy changes of chemical reactions.[15] Isoperibol solution calorimetry is a common and accurate method for determining the enthalpy of formation of inorganic salts like NaAlCl₄.

Principle

The principle of this method is to measure the heat evolved or absorbed when the compound and its constituent reactants are dissolved in a suitable solvent. By applying Hess's Law, the enthalpy of formation can be calculated from the measured enthalpies of solution.

Experimental Workflow

Caption: Experimental workflow for determining the enthalpy of formation of NaAlCl₄ using solution calorimetry.

Detailed Protocol

-

Calorimeter Calibration:

-

Accurately weigh a known amount of a standard substance with a well-documented enthalpy of solution, such as potassium chloride (KCl).

-

Measure the temperature change upon its dissolution in a precise volume of deionized water within the calorimeter.

-

Calculate the heat capacity of the calorimeter system.

-

-

Measurement of Enthalpy of Solution of NaAlCl₄ (ΔH₁):

-

Ensure the NaAlCl₄ is anhydrous, as moisture can significantly affect the results.[14]

-

Accurately weigh a sample of NaAlCl₄.

-

Measure the temperature change upon dissolving the NaAlCl₄ in a known volume of the chosen solvent (e.g., a dilute hydrochloric acid solution to prevent hydrolysis of AlCl₃).

-

-

Measurement of Enthalpy of Solution of NaCl and AlCl₃ (ΔH₂):

-

Accurately weigh stoichiometric amounts of anhydrous NaCl and AlCl₃ corresponding to the molar amount of NaAlCl₄ used in the previous step.

-

Measure the temperature change upon dissolving the mixture of NaCl and AlCl₃ in the same volume of the same solvent as used for the NaAlCl₄ dissolution.

-

-

Calculation of Enthalpy of Formation (ΔH°f):

-

The enthalpy of formation of NaAlCl₄ from NaCl and AlCl₃ can be calculated using Hess's Law: ΔH°f (NaAlCl₄) = ΔH₂ - ΔH₁

-

Theoretical Approaches: Ab Initio Calculations

In addition to experimental methods, ab initio calculations, particularly those based on Density Functional Theory (DFT), have become powerful tools for predicting the thermochemical properties of materials.[6][7] These first-principles calculations can provide valuable insights into the electronic structure and bonding, from which thermodynamic data such as formation energies can be derived.[16][17] These computational approaches are especially useful for screening new materials and understanding trends in chemical systems.[6]

Conclusion

The thermochemical data for the formation of sodium tetrachloroaluminate (NaAlCl₄) highlight its significant thermodynamic stability. This guide has provided a comprehensive overview of the key parameters, including the enthalpy, entropy, and Gibbs free energy of formation, supported by reliable data from established sources. Understanding these properties is fundamental for the application of NaAlCl₄ in advanced energy storage systems and as a catalyst in chemical synthesis. The detailed experimental protocol for solution calorimetry offers a practical framework for the empirical validation of these crucial thermochemical values. The synergy between experimental measurements and theoretical calculations will continue to be vital in advancing our knowledge of this and other important inorganic compounds.

References

-

Berg, R. W., Hjuler, H. A., & Bjerrum, N. J. (1984). Phase diagram of the sodium chloride-aluminum chloride system near equimolar composition, with determination of the cryoscopic constant, the enthalpy of melting, and oxide contaminations. Inorganic Chemistry, 23(5), 557–565. [Link]

-

Berg, R. W., Hjuler, H. A., & Bjerrum, N. (1984). Phase Diagram of the NaCl-AlCl3 System Near Equimolar Composition, with Determination of the Cryoscopic Constant, the Enthalpy of Melting and Oxid Contaimination. Technical University of Denmark. [Link]

-

ResearchGate. (n.d.). Partial phase diagram of the system NaCl-AlCl 3 reproduced from Ref.... ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Exploring Cationic Substitutions in the Solid Electrolyte NaAlCl4 with Density Functional Theory. PMC. [Link]

-

INIS-IAEA. (1978). Methods for estimating the enthalpy of formation of inorganic compounds; thermochemical and crystallographic investigations of uranyl salts of group VI elements. INIS-IAEA. [Link]

-

National Center for Biotechnology Information. (n.d.). The System NaCl–AlCl3. PMC. [Link]

-

Wood, R. H., & D'Orazio, L. A. (1965). The Lattice Energy of Sodium Tetrachloroaluminate and the Heat Formation of the Tetrachloroaluminate Ion. Inorganic Chemistry, 4(7), 1051–1052. [Link]

-

ElectronicsAndBooks. (n.d.). Vapor pressure of aluminum chloride systems. 3. Vapor pressure of aluminum chloride-sodium chloride melts. ElectronicsAndBooks. [Link]

-

ACS Publications. (n.d.). Exploring Cationic Substitutions in the Solid Electrolyte NaAlCl4 with Density Functional Theory. The Journal of Physical Chemistry C. [Link]

-

Materials Project. (n.d.). Materials Explorer. Materials Project. [Link]

-

NIST. (n.d.). aluminium sodium tetrachloride. NIST WebBook. [Link]

-

ResearchGate. (n.d.). (Color online) Typical vapor pressures of volatile components in the cathode versus temperature. ResearchGate. [Link]

-

ResearchGate. (n.d.). Electrical conductivity of NaAlCl 4 as a function of temperature. The... ResearchGate. [Link]

-

Doc Brown's Chemistry. (2025). Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis. Doc Brown's advanced level chemistry revision notes. [Link]

-

ChemBK. (2024). NaAlCl4. ChemBK. [Link]

-

Wikipedia. (n.d.). Sodium tetrachloroaluminate. Wikipedia. [Link]

-

ResearchGate. (2017). (PDF) Experimental formation enthalpies for intermetallic phases and other inorganic compounds. ResearchGate. [Link]

-

AIP Publishing. (2024). A new methodology for measuring the enthalpies of mixing and heat capacities of molten chloride salts using high temperature drop calorimetry. AIP Publishing. [Link]

-

University of the West Indies. (n.d.). Experiment 22. Determination of enthalpy changes by calorimetry. University of the West Indies. [Link]

-

Wikipedia. (n.d.). Standard Gibbs free energy of formation. Wikipedia. [Link]

-

GChem. (n.d.). Heat Capacities for Some Select Substances. GChem. [Link]

- Google Patents. (2017). US9567232B1 - Method for preparing sodium chloro-aluminate.

-

National Center for Biotechnology Information. (n.d.). Sodium tetrachloroaluminate. PubChem. [Link]

-

Science.gov. (n.d.). naalcl4 molten salt: Topics by Science.gov. Science.gov. [Link]

-

American Mineralogist. (n.d.). Thermodynamic properties of Nacl obtained by computer calculation. American Mineralogist. [Link]

-

Idaho National Laboratory. (n.d.). Suggestions on the Vapor Pressure Determination of Molten Salts. Idaho National Laboratory. [Link]

-

PowerStream Technology. (n.d.). Vapor Pressure of the Chemical Elements. PowerStream Technology. [Link]

-

Sciencemadness.org. (2021). Sodium tetrachloroaluminate. Sciencemadness.org. [Link]

-

OSTI.GOV. (2020). Materials Data on NaAlCl4 by Materials Project (Dataset). OSTI.GOV. [Link]

-

ResearchGate. (n.d.). Enhanced Interfacial Conduction in Low‐Cost NaAlCl4 Composite Solid Electrolyte for Solid‐State Sodium Batteries | Request PDF. ResearchGate. [Link]

-

Thermo Scientific Alfa Aesar. (n.d.). Sodium tetrachloroaluminate 25 g | Buy Online. Thermo Scientific Alfa Aesar. [Link]

-

ResearchGate. (n.d.). Ab-Initio molecular dynamics simulations of binary NaCl-ThCl4 and ternary NaCl-ThCl4-UCl3 molten salts. ResearchGate. [Link]

-

ResearchGate. (2024). Preparation, electrical properties, ab initio calculations and sodium motion in NaNi2As3O10 crystal structure | Request PDF. ResearchGate. [Link]

Sources

- 1. Sodium tetrachloroaluminate - Wikipedia [en.wikipedia.org]

- 2. Buy Sodium tetrachloroaluminate (EVT-354077) | 7784-16-9 [evitachem.com]

- 3. Sodium tetrachloroaluminate 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 4. US9567232B1 - Method for preparing sodium chloro-aluminate - Google Patents [patents.google.com]

- 5. aluminium sodium tetrachloride [webbook.nist.gov]

- 6. Exploring Cationic Substitutions in the Solid Electrolyte NaAlCl4 with Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. orbit.dtu.dk [orbit.dtu.dk]

- 10. researchgate.net [researchgate.net]

- 11. The System NaCl–AlCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chembk.com [chembk.com]

- 15. researchgate.net [researchgate.net]

- 16. minsocam.org [minsocam.org]

- 17. researchgate.net [researchgate.net]

"solubility of sodium tetrachloroaluminate in organic solvents"

Beginning Data Gathering

I've initiated a thorough data search to identify the solubility of sodium tetrachloroaluminate across different organic solvents. My focus is now on locating established experimental procedures and methodologies used for accurate solubility determination, to provide a solid base for my research.

Exploring Solubility Data

I'm now delving into the solubility data of sodium tetrachloroaluminate in organic solvents. My research includes established experimental protocols for similar compounds, especially air/moisture-sensitive ones. I'm also looking at theoretical principles of ionic compound solubility in non-aqueous media, aiming to synthesize a comprehensive overview. I will begin creating a technical guide, starting with an introduction.

Starting Detailed Data Analysis

I'm expanding my focus to include a detailed analysis of the gathered data, focusing on both the practical experimental methods and the underlying theoretical principles of ionic compound solubility in organic solvents, especially for moisture-sensitive compounds. I will use this to structure the technical guide, beginning with an introduction. I'm also now searching for applications of sodium tetrachloroaluminate in organic synthesis and as an electrolyte.

Beginning Research into Compound

I've started exploring sodium tetrachloroaluminate. My initial search yielded basic information – white, crystalline solid, water-soluble. I've noted a slight increase in solubility as temperature climbs. Next, I will delve into specific applications and reactions this compound undergoes.

Gathering Specific Solubility Data

I've got a decent understanding of the basic properties of sodium tetrachloroaluminate: the color, the state, the reactivity with water and polarity. I've also learned about some applications. However, I need to find specific solubility data, particularly quantitative measurements in various organic solvents, as the current information is qualitative. I'm going to look for experimental protocols for determining solubility, considering its moisture sensitivity. A deeper dive into the polarity principles is next.

Uncovering Relevant Protocols

I've made some good progress. My searches have turned up several promising leads. I've found detailed experimental protocols specifically addressing solubility determination for inorganic and organic salts. Interestingly, some protocols are designed for hygroscopic compounds, which is relevant for sodium.

Digging Deeper into Solubility

My research has yielded some valuable, if fragmented, results. I found several experimental protocol mentions for salt solubility. These resources highlight the necessity of moisture-free environments and techniques like gravimetric methods and chromatography. Headspace gas chromatography was also highlighted. The search results confirmed NaAlCl4's solubility in polar solvents, and insolubility in non-polar solvents, but lack in providing numerical solubility data. I now plan to move toward making an in-depth technical guide.

Refining Search Parameters

I'm continuing to refine my search terms. More resources on experimental protocols were uncovered, particularly for hygroscopic compounds, which is key for NaAlCl4. I've re-confirmed its solubility in polar solvents. The data gaps I'm seeing involve a need for specific numerical solubility values in common organic solvents like ethanol and THF. The concept of Lewis acid-base interactions and electrolyte applications are also becoming clear. To make my guide comprehensive, I'll prioritize finding quantitative data.

Building the Technical Guide

I've made good progress on the technical guide. The initial search results provided a strong starting point, but I'm finding significant gaps, especially regarding quantitative solubility data. I have general physicochemical properties like melting point. I need more data points.

Refining the Solubility Data

I'm expanding the solubility analysis. While I've gathered general physicochemical properties and qualitative solubility data, I'm now zeroing in on quantitative data for NaAlCl4 in specific organic solvents. I've found it's soluble in polar organic solvents, but I need specific values at different temperatures. I'm exploring experimental methods, including considerations for air-sensitive compounds, and linking this to Lewis acid-base interactions. I need concrete solubility numbers.

Targeting the Data Gaps

I'm now focusing on a highly targeted search to find the missing pieces. My goal is to find quantitative solubility data for NaAlCl4, even if it's limited, and also to find more detailed experimental procedures. I'm exploring review articles or book chapters that may consolidate the information, linking the solubility to solvent properties and Lewis acid-base interactions. If comprehensive data is unavailable, I'll structure the guide around theoretical principles and experimental methodologies, acknowledging data scarcity.

Navigating the Synthesis and Handling of Sodium Tetrachloroaluminate: A Guide to Inherent Hazards and Proactive Safety Measures

Preamble: A Paradigm of Proactive Safety in Advanced Materials Research